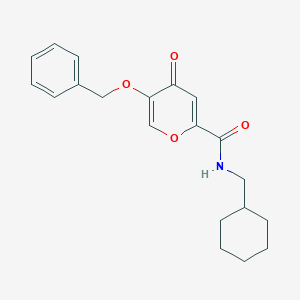

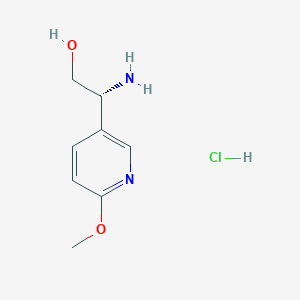

![molecular formula C22H19F3N4O3 B2812757 3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105240-75-2](/img/structure/B2812757.png)

3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline derivatives are a type of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and many other types of bioactivities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using a variety of methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. Some of these include oxidative cyclization, reagent refluxing, and one-pot synthesis .Physical And Chemical Properties Analysis

Quinazoline derivatives have a range of physical and chemical properties. They are generally highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing 1,2,4-oxadiazole and quinazoline-2,4-dione structures have been extensively explored due to their significant biological activities. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity towards a panel of 11 cell lines in vitro, demonstrating potent activities with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013). Such studies underscore the potential of these compounds in contributing to the development of novel chemotherapeutic agents.

Biological Activities

Compounds featuring 1,2,4-oxadiazole and quinazoline moieties have been evaluated for a variety of biological activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives and screened them for antibacterial and antifungal activities, revealing enhanced biological activity and suggesting their utility in developing antimicrobial agents (Gupta et al., 2008).

Antimicrobial and Antiprotozoal Properties

The antimicrobial and antiprotozoal properties of these compounds have also been a focus of research, offering promising avenues for the development of new treatments for infectious diseases. Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones, demonstrating in vitro anti-protozoal and cytotoxic activities, highlighting their potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Chemical Transformations and Environmental Applications

The exploration of chemical transformations involving 1,2,4-oxadiazole and quinazoline-2,4-dione structures has implications for green chemistry and environmental applications. Lu et al. (2014) studied the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 in ionic liquids, demonstrating an efficient, environmentally friendly method for transforming CO2 into value-added chemicals (Lu et al., 2014).

Future Directions

properties

IUPAC Name |

3-butan-2-yl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O3/c1-3-13(2)29-20(30)16-6-4-5-7-17(16)28(21(29)31)12-18-26-19(27-32-18)14-8-10-15(11-9-14)22(23,24)25/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUSJKYFTCKONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea](/img/structure/B2812675.png)

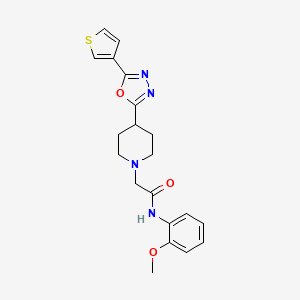

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

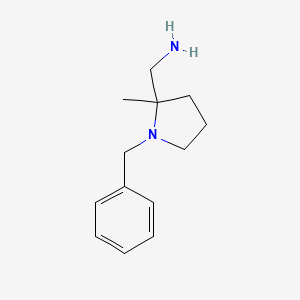

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)

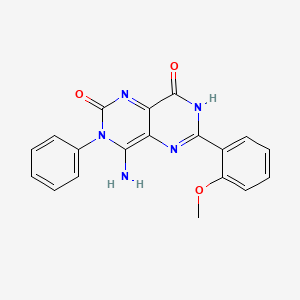

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)

![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)

![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)

![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)